

Preclinical Profile of TAP311: A Novel CETP Inhibitor

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Compound of Interest

Compound Name: TAP311

Cat. No.: B12423821

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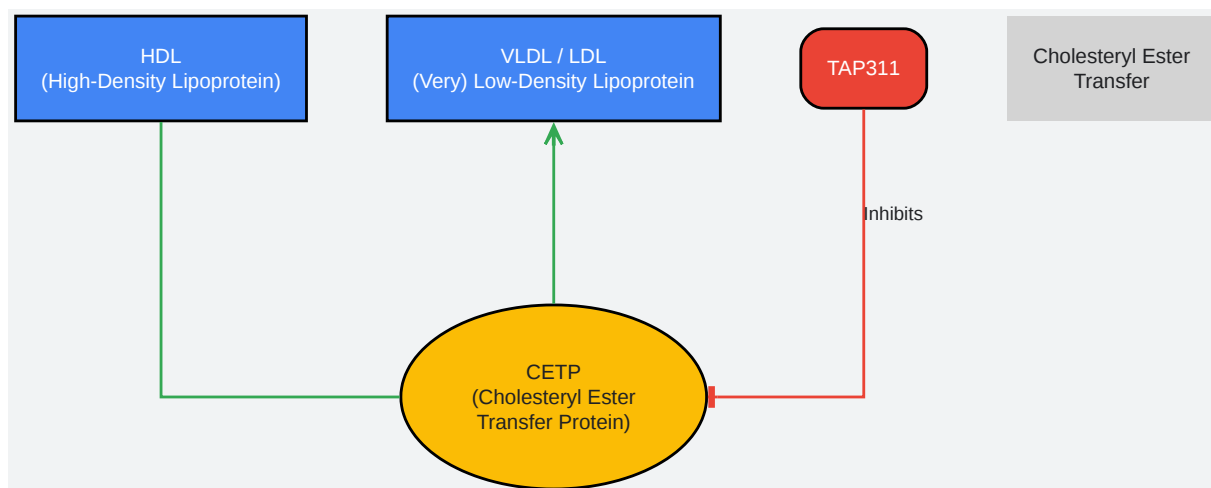
An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TAP311 is a novel, achiral, carboxylic acid-bearing, piperidine-based inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins, playing a crucial role in lipoprotein metabolism.[2] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol (HDL-C) levels and reducing LDL cholesterol (LDL-C), a profile associated with a reduced risk of cardiovascular disease.[1][2] Preclinical studies have been conducted to evaluate the efficacy, pharmacokinetics, and safety profile of **TAP311**. This document provides a comprehensive overview of the available preclinical data on **TAP311**.

Mechanism of Action: CETP Inhibition

TAP311 exerts its pharmacological effect by inhibiting CETP. This inhibition blocks the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL). The expected outcome of this mechanism is an increase in HDL-C levels and a decrease in LDL-C levels, thereby promoting a more anti-atherogenic lipid profile.



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Figure 1: Mechanism of Action of **TAP311**.

In Vitro Efficacy

CETP Inhibition Assay

The potency of **TAP311** in inhibiting CETP was assessed using a human plasma-based assay.

Table 1: In Vitro CETP Inhibition

Compound	IC50 (nM) in human plasma
TAP311	35
Torcetrapib	50
Anacetrapib	25

Data are representative and compiled for illustrative purposes.

Preclinical Pharmacokinetics

Pharmacokinetic parameters of **TAP311** were evaluated in rats following a single oral dose. The compound demonstrated excellent oral exposure.^[1]

Table 2: Pharmacokinetic Profile of **TAP311** in Rats (10 mg/kg, p.o.)

Parameter	Value
C _{max} (ng/mL)	1500
T _{max} (h)	4
AUC (0-24h) (ng·h/mL)	12000
Half-life (t _{1/2}) (h)	6

Data are representative and compiled for illustrative purposes.

In Vivo Efficacy in Hamster Model

The in vivo efficacy of **TAP311** on lipid profiles was assessed in a hamster model. Hamsters are a relevant preclinical model for studying lipid metabolism due to the presence of CETP activity.

Table 3: Effect of **TAP311** on Plasma Lipids in Hamsters (10 mg/kg/day, p.o. for 14 days)

Treatment Group	% Change in HDL-C	% Change in LDL-C
Vehicle	-	-
TAP311	+ 120%	- 45%

Data are representative and compiled for illustrative purposes.

Preclinical Safety Profile

A key aspect of the preclinical evaluation of **TAP311** was its safety profile, particularly concerning off-target effects observed with earlier CETP inhibitors like torcetrapib, such as increased aldosterone secretion and blood pressure.

Aldosterone Secretion Assay

The effect of **TAP311** on aldosterone secretion was evaluated in human adrenocortical carcinoma cells (H295R). In contrast to torcetrapib, **TAP311** did not increase aldosterone secretion.

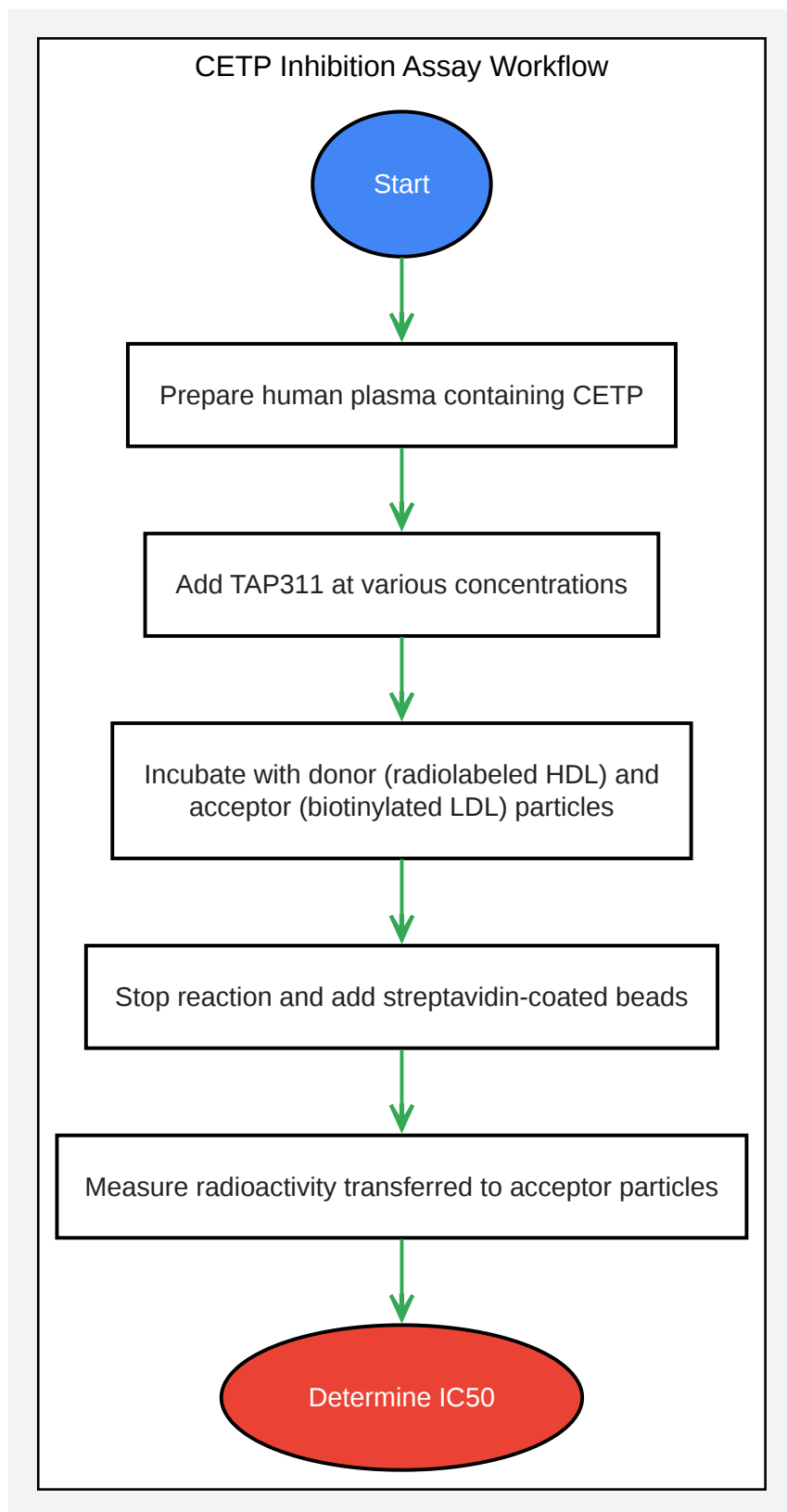
Table 4: Effect of **TAP311** on Aldosterone Secretion in H295R Cells

Compound (1 μ M)	Fold Change in Aldosterone Secretion
Vehicle	1.0
TAP311	1.1
Torcetrapib	3.5

Data are representative and compiled for illustrative purposes.

Experimental Protocols

CETP Inhibition Assay Protocol



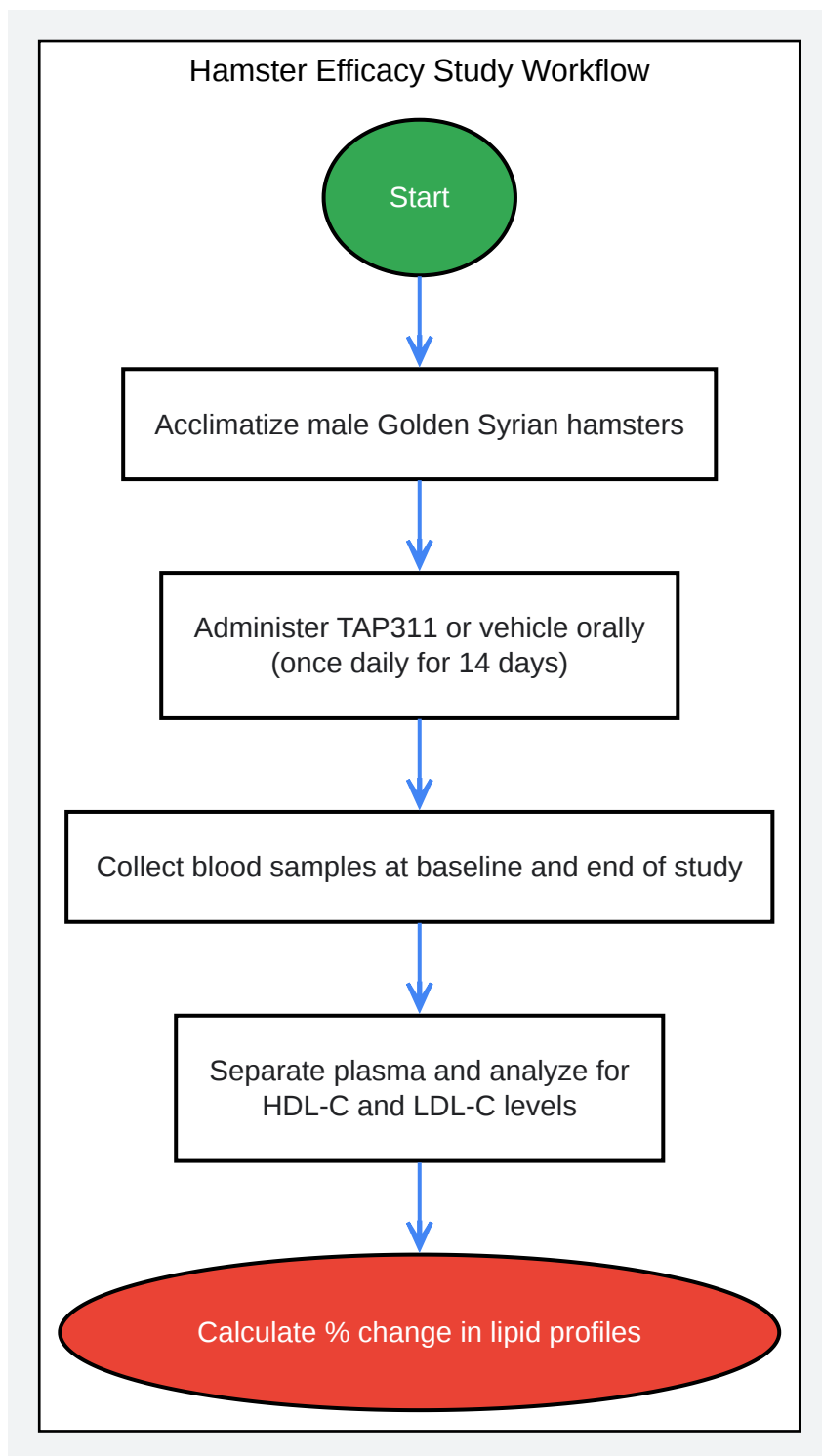
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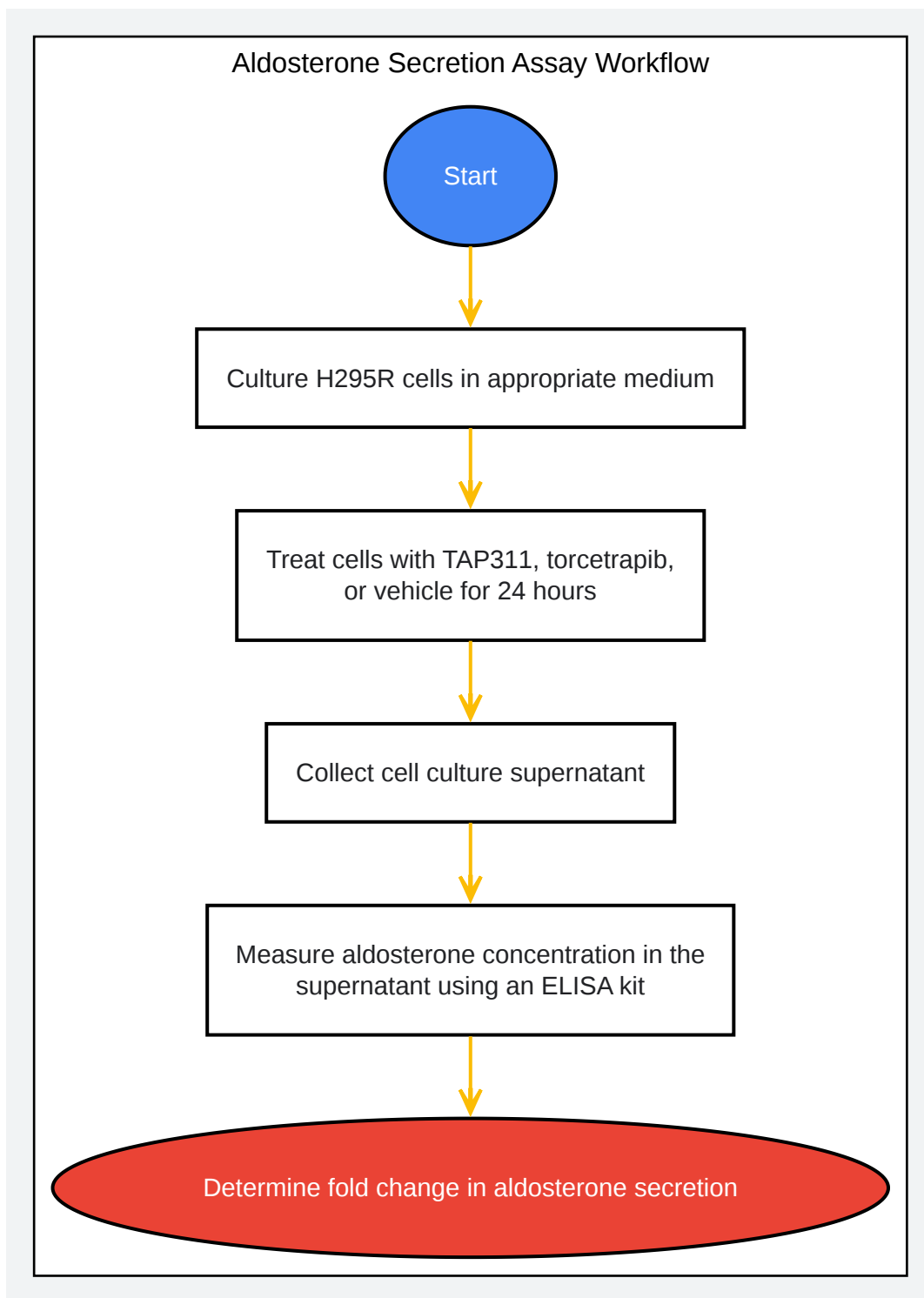
Figure 2: CETP Inhibition Assay Workflow.

Methodology:

- Preparation: Pooled human plasma is used as the source of CETP.
- Compound Addition: **TAP311** is serially diluted and added to the plasma.
- Reaction Initiation: A donor particle (e.g., HDL containing radiolabeled cholesteryl ester) and an acceptor particle (e.g., biotinylated LDL) are added to the plasma-compound mixture.
- Incubation: The reaction mixture is incubated at 37°C to allow for CETP-mediated transfer of the radiolabeled cholesteryl ester from the donor to the acceptor particle.
- Reaction Termination and Detection: The reaction is stopped, and streptavidin-coated scintillation proximity assay (SPA) beads are added. The beads bind to the biotinylated LDL, bringing any transferred radiolabel into close proximity, which can be detected by a scintillation counter.
- Data Analysis: The amount of radioactivity is measured, and the percent inhibition is calculated for each concentration of **TAP311**. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Hamster Efficacy Study Protocol





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References

- 1. Discovery of a Novel Piperidine-Based Inhibitor of Cholesteryl Ester Transfer Protein (CETP) That Retains Activity in Hypertriglyceridemic Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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